molecular formula C9H6F4INO2 B14020574 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide

2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide

Cat. No.: B14020574
M. Wt: 363.05 g/mol
InChI Key: VQVKCZRFQFTTEI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C9H6F4INO2 It is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-2-iodo-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution: Formation of new compounds with different functional groups replacing the iodo group.

    Oxidation: Formation of aldehydes or acids from the methoxy group.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(3-iodo-4-methoxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-(3-fluoro-2-iodophenyl)acetamide

Uniqueness: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is unique due to the specific combination of trifluoromethyl, fluoro, iodo, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6F4INO2

Molecular Weight

363.05 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide

InChI

InChI=1S/C9H6F4INO2/c1-17-5-3-2-4(7(14)6(5)10)15-8(16)9(11,12)13/h2-3H,1H3,(H,15,16)

InChI Key

VQVKCZRFQFTTEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)I)F

Origin of Product

United States

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